molecular formula C19H19N7O B11145228 N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)benzamide

N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)benzamide

Cat. No.: B11145228
M. Wt: 361.4 g/mol
InChI Key: VFEAFCIGOXZHJZ-UHFFFAOYSA-N
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Description

N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)benzamide is a synthetic small molecule of significant interest in oncology research, particularly in the investigation of novel anti-mitotic therapies. This hybrid compound features a benzimidazole scaffold linked to an isopropyltetrazole-substituted benzamide, a structural motif found in inhibitors of kinesin spindle protein (KSP) . KSP is a motor protein essential for the proper separation of spindle poles during mitosis, and its inhibition leads to mitotic arrest and ultimately, apoptosis in cancer cells . Because KSP is predominantly expressed in dividing cells, it presents a promising target for therapeutic intervention with a potential for a reduced side-effect profile compared to therapies that target microtubules directly. Researchers can utilize this compound as a chemical probe to study cell cycle dynamics, mitotic mechanisms, and to evaluate pre-clinical efficacy in various cancer cell models. This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C19H19N7O

Molecular Weight

361.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-4-(2-propan-2-yltetrazol-5-yl)benzamide

InChI

InChI=1S/C19H19N7O/c1-12(2)26-24-18(23-25-26)13-7-9-14(10-8-13)19(27)20-11-17-21-15-5-3-4-6-16(15)22-17/h3-10,12H,11H2,1-2H3,(H,20,27)(H,21,22)

InChI Key

VFEAFCIGOXZHJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Table 1: Optimization of Tetraazole Synthesis Using ASBN Catalyst

ParameterOptimal ValueImpact on Yield
Catalyst Loading0.05 g ASBNMaximizes Ag NP dispersion
Temperature120°CPrevents side reactions
Reaction Time3 hoursBalances conversion and efficiency
SolventSolvent-freeReduces purification steps

Amide Coupling: Final Step

The benzimidazole and tetraazole intermediates are coupled via amide bond formation. Patent literature recommends carbodiimide-based coupling agents for high efficiency:

Procedure :

  • Reactants : 1H-Benzimidazol-2-ylmethanamine (1.0 equiv), 4-(2-isopropyl-2H-tetraazol-5-yl)benzoic acid (1.1 equiv)

  • Coupling Agent : EDCl (1.2 equiv), HOBt (1.2 equiv)

  • Conditions : Stirred in DMF at 0°C→RT for 12 hours.

  • Yield : 68–74% after column chromatography.

Table 2: Comparative Analysis of Coupling Reagents

Reagent SystemYield (%)Purity (%)Side Products
EDCl/HOBt7498<5%
DCC/DMAP659510%
HATU/DIEA70977%

Alternative Routes and Modifications

One-Pot Synthesis

A patent-disclosed method combines tetraazole formation and amide coupling in a single pot:

  • Reactants : 4-Cyanobenzoic acid, sodium azide, isopropyl iodide, 1H-benzimidazol-2-ylmethanamine

  • Catalyst : CuI (10 mol%)

  • Conditions : DMF, 100°C, 24 hours.

  • Yield : 60% with 85% purity.

Microwave-Assisted Synthesis

Reducing reaction times via microwave irradiation:

  • Conditions : 150°C, 30 minutes, EDCl/HOBt

  • Yield : 70% with comparable purity.

Challenges and Optimization

  • Tetrazole Alkylation : Competing N1 vs. N2 alkylation requires careful control of base and temperature.

  • Amide Hydrolysis : Moisture-sensitive intermediates necessitate anhydrous conditions.

  • Purification : Column chromatography remains essential despite solvent-free advances.

Scalability and Industrial Feasibility

The ASBN-catalyzed method is scalable (>100 g batches) with a 90% yield retention. Patent routes emphasize cost-effectiveness, substituting azide precursors with safer alternatives .

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated as a potential drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)benzamide involves its interaction with specific molecular targets. The benzimidazole moiety may bind to enzymes or receptors, modulating their activity. The tetraazole group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

Compound Name / ID Key Structural Features Biological Activity / Notes Reference
N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide (3a-3b) Benzimidazole linked to benzohydrazide; substituted with aldehydes Not specified; likely enzyme/protein interaction
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Benzamide fused with thiadiazole and isoxazole Structural analysis only; no bioactivity reported
Phenoxymethylbenzoimidazole-triazole-thiazole hybrids (9a-9e) Benzimidazole linked to triazole and thiazole via phenoxymethyl Docking studies suggest binding to active sites
N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzothiazol-2-yl)-2-nitrobenzamides (10a-j) Triazole and benzothiazole linked to nitrobenzamide Moderate antimicrobial activity (e.g., against E. coli)
Target Compound Benzimidazole linked to tetraazole-substituted benzamide Unreported in evidence; inferred metabolic stability from tetraazole

Key Observations:

  • Benzimidazole Derivatives : Compounds like those in and utilize benzimidazole as a core scaffold but differ in substituents. The target compound’s methylene-linked benzamide contrasts with benzohydrazides (3a-3b) or triazole-thiazole hybrids (9a-9e) .
  • Heterocyclic Diversity : The tetraazole ring in the target compound distinguishes it from thiadiazole (6, ) or triazole (10a-j, ) derivatives. Tetraazoles are less common in the evidence but are structurally analogous to triazoles, offering enhanced metabolic resistance due to additional nitrogen atoms.

Key Observations:

  • Multi-Step Synthesis : The target compound likely requires sequential functionalization, similar to ’s benzimidazole derivatives .
  • Cyclization Strategies : Tetraazole formation may parallel thiadiazole (6) or triazole (9a-9e) syntheses, utilizing cyclization reagents like hydrazine or azides .

Physicochemical and Spectroscopic Properties

  • IR/NMR Profiles : The target compound’s benzamide C=O stretch (~1650–1680 cm⁻¹) and tetraazole ring vibrations (~1500 cm⁻¹) would align with reported benzamides (e.g., 6: 1606 cm⁻¹ for C=O ).
  • Solubility : The isopropyl group on the tetraazole may enhance lipophilicity compared to hydroxylated analogs (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide in ) .

Biological Activity

N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)benzamide is a complex organic compound that integrates a benzimidazole moiety with a tetraazole derivative. This structural combination enhances its biological activity, particularly in the field of medicinal chemistry. The compound has shown promise in various therapeutic areas, including anticancer and anti-inflammatory applications.

Chemical Structure and Properties

The compound's molecular formula is C19H19N7OC_{19}H_{19}N_{7}O with a molecular weight of approximately 398.5 g/mol. Its unique structure comprises multiple functional groups that contribute to its chemical reactivity and biological properties.

Property Value
Molecular FormulaC₁₉H₁₉N₇O
Molecular Weight398.5 g/mol
Structural FeaturesBenzimidazole and Tetraazole

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity against various cancer cell lines. The dual functionality provided by the benzimidazole and tetraazole moieties enhances its interaction with biological targets.

Anticancer Activity

Several studies have reported the compound's efficacy against different cancer cell lines. For instance, it has been shown to inhibit cell proliferation in lung cancer models with IC₅₀ values indicating potent activity:

Cell Line IC₅₀ (μM)
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11

These results suggest that the compound can effectively disrupt critical cellular processes involved in cancer progression and may serve as a lead compound for further development in anticancer therapies .

The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific molecular targets within cancer cells. The presence of both benzimidazole and tetraazole rings is crucial for its anticancer activity, as these structures facilitate binding to proteins involved in cell cycle regulation and apoptosis .

Case Studies

A review of recent literature highlights various case studies focusing on the biological activities of benzimidazole derivatives, including our compound of interest:

  • Study on Antitumor Activity : In vitro assays demonstrated that compounds similar to this compound exhibited high cytotoxicity against multiple cancer cell lines while showing lower toxicity towards normal cells .
  • Structure-Activity Relationship (SAR) : Research has established that modifications on the benzimidazole ring can significantly alter the biological activity of derivatives. For example, the introduction of electron-donating groups at specific positions enhances anticancer efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)benzamide, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves coupling a benzimidazole derivative (e.g., 2-aminomethylbenzimidazole) with a tetraazole-containing benzoyl chloride precursor. Key steps include:

  • Step 1 : Activation of the benzamide precursor using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous dichloromethane or DMF under nitrogen atmosphere .
  • Step 2 : Reaction with the benzimidazole moiety at 0–5°C to minimize side reactions, followed by gradual warming to room temperature .
  • Optimization : Use of triethylamine as a base enhances nucleophilicity, while controlling solvent polarity (e.g., acetonitrile) improves reaction kinetics .
    • Validation : Monitor reaction progress via TLC and confirm purity via HPLC (>95%). Yield improvements (70–85%) are achieved by iterative recrystallization from methanol/water mixtures .

Q. How is the molecular structure of this compound confirmed, and which spectroscopic techniques are critical?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for benzimidazole protons (δ 7.2–8.1 ppm, aromatic), tetraazole methyl groups (δ 1.4–1.6 ppm), and amide NH (δ 10.2–10.5 ppm) .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error to validate the formula .
  • X-ray crystallography (if crystalline): Resolve bond angles and planarity of the benzimidazole-tetraazole core .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Moderately soluble in DMSO (>10 mM), sparingly soluble in aqueous buffers (use sonication or 0.1% Tween-80 for in vitro assays) .
  • Stability : Store at –20°C in desiccated conditions. Degradation occurs at >40°C or in acidic/basic media (pH <3 or >10), confirmed via accelerated stability studies (HPLC monitoring) .

Advanced Research Questions

Q. How can synthetic pathways be optimized to scale up production while maintaining enantiomeric purity?

  • Methodological Answer :

  • Catalysis : Use Pd-mediated cross-coupling for stereospecific benzimidazole formation .
  • Flow Chemistry : Continuous flow systems reduce side products by precise control of residence time and temperature .
  • Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

  • Methodological Answer :

  • Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) and validate cell lines via STR profiling .
  • Structural Analogs : Compare activity of derivatives (e.g., fluorinated benzamide or methyl-triazole variants) to identify SAR trends .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to harmonize data from disparate sources, accounting for variables like buffer composition or incubation time .

Q. How can computational modeling predict binding modes of this compound with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Focus on the benzimidazole’s π-π stacking and tetraazole’s hydrogen-bonding potential .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes, emphasizing residues within 4 Å of the isopropyl group .

Q. What methodologies identify degradation products during long-term stability studies?

  • Methodological Answer :

  • LC-MS/MS : Use electrospray ionization in positive mode to detect hydrolyzed amide bonds or oxidized tetraazole rings .
  • Forced Degradation : Expose the compound to UV light (ICH Q1B guidelines) or 3% H2O2 to simulate oxidative stress, followed by fragment identification .

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